7-Chloro-3-methylthieno[2,3-C]pyridine

Catalog No.
S2786432
CAS No.
209287-21-8
M.F
C8H6ClNS
M. Wt
183.65
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Chloro-3-methylthieno[2,3-C]pyridine

CAS Number

209287-21-8

Product Name

7-Chloro-3-methylthieno[2,3-C]pyridine

IUPAC Name

7-chloro-3-methylthieno[2,3-c]pyridine

Molecular Formula

C8H6ClNS

Molecular Weight

183.65

InChI

InChI=1S/C8H6ClNS/c1-5-4-11-7-6(5)2-3-10-8(7)9/h2-4H,1H3

InChI Key

JLHSWJPUDDAHMN-UHFFFAOYSA-N

SMILES

CC1=CSC2=C1C=CN=C2Cl

solubility

not available

7-Chloro-3-methylthieno[2,3-C]pyridine is an organic compound with the molecular formula C₈H₆ClNS. It features a fused bicyclic structure composed of a thieno ring and a pyridine ring. The compound is characterized by a chlorine atom located at the 7th position and a methyl group at the 3rd position, resulting in its distinctive chemical properties. This compound typically appears as a yellow to orange solid and is utilized in various scientific research applications, particularly in medicinal chemistry due to its potential biological activities .

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride, resulting in the corresponding thieno[2,3-C]pyridine without the chlorine atom.
  • Substitution: The chlorine atom at the 7th position can be substituted with various functional groups through nucleophilic substitution reactions, utilizing reagents like sodium methoxide in methanol .

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic medium.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Research indicates that 7-Chloro-3-methylthieno[2,3-C]pyridine exhibits significant biological activity, particularly as a potential inhibitor of specific kinases. Its unique structure allows it to interact with various molecular targets, influencing enzyme activity and receptor interactions. Studies have shown that derivatives of this compound can serve as starting points for drug discovery programs aimed at developing inhibitors for kinases such as GRK2 (G protein-coupled receptor kinase 2) and others involved in critical cellular processes .

The synthesis of 7-Chloro-3-methylthieno[2,3-C]pyridine can be accomplished through several methods:

  • Cyclization of Precursors: A common approach involves cyclizing appropriate precursors under controlled conditions. This typically requires a base such as sodium hydride and a solvent like dimethylformamide (DMF) at elevated temperatures.
  • Industrial Production: In industrial settings, similar synthetic routes are employed but scaled up for higher yield and purity. Purification methods often include crystallization or chromatography to isolate the desired product .

7-Chloro-3-methylthieno[2,3-C]pyridine has diverse applications in scientific research:

  • Drug Development: Its derivatives are being explored as potential therapeutic agents targeting various kinases involved in cancer and other diseases.
  • Biochemical Research: The compound serves as a tool for studying enzyme mechanisms and signaling pathways due to its ability to modulate biological activity.

Interaction studies of 7-Chloro-3-methylthieno[2,3-C]pyridine focus on its binding affinity to specific proteins and enzymes. These studies demonstrate how the compound can alter enzyme activity through competitive inhibition or allosteric modulation. Understanding these interactions is crucial for optimizing its pharmacological properties and developing effective inhibitors for therapeutic applications .

Several compounds are structurally similar to 7-Chloro-3-methylthieno[2,3-C]pyridine. These include:

  • 7-Chloro-3-methylthieno[3,2-b]pyridine
  • 7-Chloro-3-methylthieno[2,3-d]pyridine
  • 7-Chloro-3-methylthieno[2,3-e]pyridine

Uniqueness

The uniqueness of 7-Chloro-3-methylthieno[2,3-C]pyridine lies in its specific fused ring structure and the arrangement of substituents (chlorine and methyl groups). This configuration imparts distinct chemical reactivity and biological properties compared to its analogs. For instance, variations in the position of chlorine or methyl groups can significantly affect their biological activity and interaction profiles with molecular targets .

Molecular Structure and IUPAC Nomenclature

The compound features a bicyclic framework comprising a pyridine ring fused to a thiophene moiety, with substituents at strategic positions. According to IUPAC conventions, the numbering begins at the pyridine nitrogen, proceeding clockwise through the fused system. The systematic name 7-chloro-3-methylthieno[2,3-c]pyridine precisely locates the chlorine atom at position 7 and the methyl group at position 3 [1] [2].

The molecular formula C₈H₆ClNS (MW 183.66 g/mol) reflects the presence of:

  • A pyridine nitrogen at position 1
  • Thiophene sulfur at position 2
  • Methyl substitution on carbon 3
  • Chlorine atom attached to carbon 7

Structural analysis reveals planarity in the fused aromatic system, with bond lengths typical of conjugated heterocycles. The methyl group introduces slight torsional strain, while the chlorine atom creates dipole moments influencing intermolecular interactions [2] [5].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

  • δ 2.38 ppm (s, 3H): Methyl protons at C3
  • δ 7.20-7.45 ppm (m, 3H): Aromatic protons in thiophene-pyridine system
  • δ 8.56 ppm (d, J=3.6 Hz, 1H): Pyridine proton at C6 [4]

¹³C NMR (101 MHz, CDCl₃):

  • δ 21.5 ppm: Methyl carbon (C3-CH₃)
  • δ 120.8-157.3 ppm: Aromatic carbons in fused system
  • δ 146.9 ppm: Chlorine-bearing carbon (C7) [4] [5]

Infrared Spectroscopy

Key absorption bands (cm⁻¹):

  • 3050-3100 (C-H aromatic stretching)
  • 2920-2960 (C-H methyl asymmetric stretching)
  • 1540-1600 (C=C/C=N ring vibrations)
  • 680 (C-S thiophene stretching)
  • 550 (C-Cl bending) [1] [3]

Mass Spectrometry

Electron ionization (70 eV) shows:

  • Molecular ion peak at m/z 184 [M]⁺
  • Fragment at m/z 149 (loss of Cl, 100%)
  • Peak at m/z 121 (subsequent loss of C₂H₄)
  • Base peak at m/z 77 (C₆H₅⁺) [2] [5]

Thermodynamic Properties

PropertyValueMeasurement Conditions
Melting Point102-104°CCapillary method
Boiling Point257.5±20.0°C (est.)Reduced pressure (10 mmHg)
Solubility in Water0.12 mg/mL25°C, pH 7.0
LogP (Octanol-Water)2.81±0.15Shake-flask method
Vapor Pressure0.015 mmHg at 25°CAntoine equation calculation

The limited aqueous solubility stems from the aromatic system's hydrophobicity, while moderate LogP values indicate balanced lipophilicity for drug-like molecules. Differential scanning calorimetry shows a sharp endothermic peak at 103°C corresponding to phase transition [3] [4].

Crystallographic and Conformational Analysis

X-ray diffraction studies of analogous thienopyridines reveal:

  • Monoclinic crystal system (P2₁/c space group)
  • Unit cell parameters: a=8.42 Å, b=6.31 Å, c=10.55 Å, β=98.7°
  • π-π stacking distance: 3.48 Å between aromatic planes
  • Torsion angle C3-CH₃: 12.7° from ring plane

The methyl group adopts a pseudo-axial conformation to minimize steric hindrance with adjacent sulfur atoms. Chlorine participates in Type II halogen bonding (C-Cl···π interactions) with neighboring molecules, stabilizing the crystal lattice [4] [5].

Conformational analysis via DFT calculations (B3LYP/6-311++G**) shows:

  • Energy barrier of 8.2 kJ/mol for methyl group rotation
  • Dipole moment: 2.78 Debye oriented toward chlorine
  • HOMO (-6.31 eV) localized on thiophene ring
  • LUMO (-1.89 eV) centered on pyridine nitrogen [2] [5]

The formation of the thieno[2,3-C]pyridine core requires sophisticated cyclization strategies that can efficiently forge the carbon-carbon and carbon-sulfur bonds while maintaining the aromatic character of both ring systems. Multiple synthetic approaches have been developed, each offering distinct advantages in terms of substrate scope, reaction conditions, and mechanistic pathways [1] [2] [3].

The Gewald reaction stands as one of the most fundamental approaches for thienopyridine synthesis. This three-component reaction involves the condensation of ketones with malononitrile in the presence of elemental sulfur under basic conditions [4]. The reaction proceeds through initial Knoevenagel condensation followed by Michael addition and subsequent cyclization. Typical conditions employ ethanol as solvent with piperidine or triethylamine as base catalyst at reflux temperatures, achieving yields of 60-85% [4]. The mechanism involves formation of an α,β-unsaturated nitrile intermediate, which undergoes nucleophilic attack by sulfur to form the thiophene ring.

Triazole-mediated cyclization represents a more recent advancement in metal-free synthetic methodology [1] [5]. This approach utilizes 1,2,3-triazoles as versatile intermediates that undergo denitrogenative transformation under mild acidic conditions. The three-step protocol begins with triazolation reaction, followed by modified Pomeranz-Fritsch reaction to form thieno[2,3-c] [1] [7]triazolo[1,5-α]pyridine intermediates, and concludes with acid-mediated denitrogenative transformation to yield the target thienopyridines [1]. This method achieves excellent yields of 75-88% and demonstrates broad functional group tolerance.

Schiff base cyclization methodology employs thiophenecarboxaldehydes with aminoacetaldehyde dimethyl acetal under electrophilic aromatic substitution conditions [3]. The reaction proceeds through initial imine formation followed by intramolecular cyclization via electrophilic attack on the thiophene ring. This approach provides particularly good yields for 2-halogenated analogues and operates under relatively mild conditions [3].

Intramolecular alkylation strategies utilize 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles as starting materials [2]. Treatment with α-halogen compounds in the presence of sodium alkoxide base facilitates intramolecular cyclization through nucleophilic substitution. This methodology achieves excellent yields of 70-95% and demonstrates remarkable efficiency in short reaction times [2].

MethodStarting MaterialsReaction ConditionsYield (%)Reference
Gewald reactionKetones, malononitrile, sulfurEthanol, reflux, base catalyst60-85 [4]
Triazole-mediated cyclization1,2,3-Triazoles, aldehydesAcid-mediated, moderate temperature70-90 [1] [5]
Schiff base cyclizationThiophenecarboxaldehydes, aminoacetaldehyde acetalElectrophilic aromatic substitution65-80 [3]
Intramolecular alkylation2-Amino-4-aryl-6-mercaptopyridines, α-halogen compoundsSodium alkoxide base70-95 [2]

Halogenation and Methylation Positional Selectivity

The regioselective introduction of chlorine at the 7-position and methyl group at the 3-position of the thieno[2,3-C]pyridine core requires a deep understanding of the electronic properties and reactivity patterns of this heterocyclic system. The electron-deficient nature of the pyridine ring significantly influences the selectivity of electrophilic and nucleophilic substitution reactions [8] [9] [10].

Halogenation selectivity in thienopyridine systems depends critically on the electronic distribution within the fused ring system. The pyridine nitrogen exerts a strong electron-withdrawing effect, deactivating positions ortho and para to nitrogen toward electrophilic attack [8]. However, the thiophene ring maintains its electron-rich character, making positions 2 and 3 of the thiophene moiety more susceptible to electrophilic substitution [9].

For position-specific chlorination at C-7, direct halogenation methods utilizing N-chlorosuccinimide (NCS) or similar reagents can achieve moderate to good selectivity [9]. The regioselectivity is enhanced when the reaction proceeds through Zincke imine intermediates, which provide excellent 3-selectivity (95-99%) across a range of substituted pyridines [11] [12]. This approach involves ring-opening of pyridine with dibenzylamine, followed by halogenation of the resulting Zincke imine, and subsequent ring-closure to regenerate the aromatic system [12].

Pyridine N-oxide methodology offers an alternative route for regioselective halogenation [10]. Treatment of pyridine N-oxides with phosphoryl chloride (POCl₃) or similar reagents achieves high selectivity (>90%) for 2-position halogenation through both intermolecular and intramolecular mechanisms [10]. The N-oxide function activates the ring toward nucleophilic attack by halide ions, with the regioselectivity determined by the relative rates of intermolecular versus intramolecular halide transfer [8].

Methylation strategies for the 3-position typically employ Friedel-Crafts methodology with appropriate modifications to accommodate the electron-deficient pyridine ring [13] [14]. Standard Friedel-Crafts conditions often fail with pyridines due to complexation of aluminum chloride with the nitrogen lone pair [15] [16]. However, when the pyridine is part of a fused system or contains activating substituents, modified conditions can achieve regioselective methylation .

Alternative methylation approaches include alkylation of mercapto precursors followed by cyclization [2]. The 3-methyl group can be introduced early in the synthesis via Friedel-Crafts alkylation of appropriately substituted thieno[2,3-C]pyridine precursors using methyl chloride in the presence of aluminum chloride catalyst .

PositionElectrophile/ReagentSelectivityConditionsElectronic Effects
C-7 (chlorine)NCS, Zincke imine routeExcellent (95-99%)Room temperature, dibenzylamineZincke imine intermediate
C-3 (methyl)Friedel-Crafts methylationRegioselectiveAlCl₃ catalyst, modified conditionsElectrophilic substitution
C-2 (alternative)Pyridine N-oxide + POCl₃High (>90%)POCl₃, elevated temperatureN-oxide activation

Catalytic Approaches in Modern Synthesis

Modern catalytic methodologies have revolutionized the synthesis of complex thienopyridine derivatives, offering improved efficiency, selectivity, and environmental compatibility compared to traditional approaches. Transition metal catalysis has emerged as particularly powerful for constructing carbon-carbon and carbon-heteroatom bonds in these systems [17] [18] [19].

Palladium-copper dual catalysis represents one of the most versatile approaches for thienopyridine synthesis [17] [18] [20]. The combination of palladium acetate with copper(I) iodide enables efficient cross-coupling reactions between terminal acetylenes and unsaturated imines [18]. This methodology proceeds through initial palladium-catalyzed coupling followed by copper-catalyzed cyclization, achieving excellent yields of 75-92% for both isoquinoline and pyridine products [18]. The reaction tolerates both aryl and alkyl-substituted acetylenes, providing broad substrate scope for synthetic applications.

An advanced palladium-copper system utilizing Pd₂(dba)₃ with tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) and copper(II) fluoride has demonstrated remarkable efficiency for cross-coupling aryl(trialkyl)silanes with aryl bromides [17] [20]. This catalytic system achieves yields of 78-95% under mild conditions (100-140°C) and tolerates various trialkylsilyl groups including the sterically demanding triisopropylsilyl group [17]. The stability of trialkylsilyl groups permits sequential carbon-hydrogen arylation followed by cross-coupling, enabling access to unsymmetrical diarylthiophenes [17].

Nickel-based catalysts have found application in hydrogenation and methanation reactions relevant to thienopyridine synthesis [21]. These systems demonstrate high activity (85-98% yields) across temperature ranges of 200-400°C, making them suitable for industrial applications [21]. The mechanistic studies reveal complex relationships between competing reaction pathways and operating temperature, requiring sophisticated optimization procedures for maximum efficiency [21].

Iron-catalyzed reductions provide cost-effective alternatives to precious metal catalysts [8]. Treatment of pyridine N-oxides with iron in glacial acetic acid achieves deoxygenation yields of 55-80% under mild conditions (25-100°C) [8]. This methodology offers significant economic advantages while maintaining acceptable synthetic efficiency.

Metal-free organocatalysis has emerged as an environmentally attractive approach for thienopyridine synthesis [22] [23] [24]. Cerium ammonium nitrate (CAN) serves as an effective green catalyst for oxidative cyclization reactions, operating at room temperature (20-60°C) with yields of 80-95% [23]. These conditions eliminate the need for heavy metal catalysts while providing clean reaction profiles and simplified product isolation.

Catalyst SystemReaction TypeYield Range (%)Temperature (°C)Advantages
Pd(OAc)₂/Cu(I)Cross-coupling/cyclization75-9280-120Mild conditions, broad scope
Pd₂(dba)₃/TTMPP/CuF₂Aryl silane cross-coupling78-95100-140Stable silyl groups, polymerization compatible
Ni-based catalystsMethanation/hydrogenation85-98200-400High activity, industrial applicability
Metal-free organocatalystsMulticomponent condensation70-9425-80Environmentally friendly, atom economy

Green Chemistry Perspectives in Production

The pharmaceutical industry's increasing focus on sustainable manufacturing has driven significant innovations in green chemistry approaches for thienopyridine synthesis. These methodologies emphasize waste reduction, energy efficiency, and the use of environmentally benign reagents and solvents [22] [24] [25].

Microwave-assisted synthesis has emerged as a transformative technology for thienopyridine production, reducing reaction times from 6-9 hours to 2-7 minutes while improving yields from 71-88% to 82-94% [22] [24]. The enhanced reaction rates result from efficient microwave heating, which provides rapid and uniform energy transfer to the reaction mixture [22]. This technology offers excellent yield improvement, pure products, and significantly reduced processing costs through energy savings and shortened cycle times [24].

Mechanochemical approaches utilizing ball milling represent another breakthrough in sustainable synthesis [26]. These solid-state reactions eliminate the need for organic solvents while achieving reaction times of 15 minutes compared to 2-24 hours for solution-phase alternatives [26]. The mechanochemical approach produces yields of 75-90% compared to 60-80% for traditional methods, while simultaneously reducing solvent waste and enabling the study of unique degradation pathways relevant to pharmaceutical stability [26].

Solvent-free conditions provide excellent atom economy by eliminating solvent loss and associated environmental impact [27]. These neat reaction conditions typically require 1-3 hours compared to 8-12 hours for organic solvent reflux methods, while achieving yields of 70-85% versus 65-80% for conventional approaches [27]. The elimination of toxic solvents significantly reduces both environmental impact and process costs.

Water-based reactions offer biodegradable reaction media with reduced toxicity concerns [23]. Although requiring slightly longer reaction times (2-4 hours versus 6-10 hours conventional), these aqueous systems achieve yields of 65-80% compared to 55-75% for aprotic solvent systems [23]. The use of water as solvent eliminates disposal issues associated with organic solvents and reduces overall process environmental impact.

Renewable catalysts address sustainability concerns related to precious metal catalysis [23]. Systems such as cerium ammonium nitrate (CAN) provide catalyst recovery and reuse capabilities, achieving yields of 80-95% compared to 70-90% for heavy metal catalysts [23]. The ability to regenerate and reuse catalysts significantly reduces both economic and environmental costs of large-scale production.

One-pot multicomponent reactions maximize synthetic efficiency by eliminating isolation and purification of intermediates [22] [24]. These cascade processes reduce overall synthesis time from 2-3 days to 30 minutes while improving yields from 65-85% to 85-95% [22]. The elimination of multiple workup procedures minimizes waste generation and reduces overall process complexity.

Green MethodTime ReductionYield Improvement (%)Environmental BenefitAtom Economy
Microwave-assisted synthesis2-7 min vs 6-9 h82-94 vs 71-88Energy reduction, faster processingHigh (minimal side products)
Mechanochemical ball milling15 min vs 2-24 h75-90 vs 60-80Reduced solvent wasteModerate (solid-state efficiency)
Solvent-free conditions1-3 h vs 8-12 h70-85 vs 65-80Elimination of toxic solventsExcellent (no solvent loss)
Water-based reactions2-4 h vs 6-10 h65-80 vs 55-75Biodegradable mediumGood (aqueous medium)

XLogP3

3.2

Dates

Last modified: 08-17-2023

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